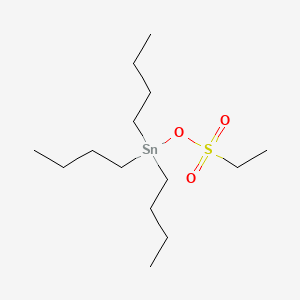
Tributyl((ethylsulphonyl)oxy)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tributyl((ethylsulphonyl)oxy)stannane is an organotin compound with the molecular formula C16H36O3SSn. It is a member of the organotin family, which are compounds containing tin bonded to carbon. These compounds are known for their diverse applications in organic synthesis, particularly in radical reactions and as intermediates in the preparation of other organotin compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tributyl((ethylsulphonyl)oxy)stannane typically involves the reaction of tributyltin hydride with ethylsulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Bu3SnH+EtSO2Cl→Bu3SnOSO2Et+HCl
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the tin hydride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Tributyl((ethylsulphonyl)oxy)stannane undergoes various types of chemical reactions, including:
Reduction: It can act as a reducing agent in radical reactions.
Substitution: It can participate in nucleophilic substitution reactions where the ethylsulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Radical initiators: Such as azobisisobutyronitrile (AIBN) for radical reactions.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in radical reactions, the product is typically a reduced organic compound, while in substitution reactions, the product is a new organotin compound with a different substituent .
Wissenschaftliche Forschungsanwendungen
Tributyl((ethylsulphonyl)oxy)stannane has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Biological Studies: It is used in studies involving the interaction of organotin compounds with biological systems.
Medicinal Chemistry: It is investigated for its potential use in drug development due to its ability to interact with biological targets.
Industrial Applications: It is used in the production of other organotin compounds and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of tributyl((ethylsulphonyl)oxy)stannane involves its ability to donate or accept electrons, making it a versatile reagent in radical and nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in radical reactions, it can donate a hydrogen atom to stabilize radical intermediates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tributyltin hydride: Similar in structure but lacks the ethylsulfonyl group.
Tributyltin chloride: Contains a chloride group instead of the ethylsulfonyl group.
Tributyltin acetate: Contains an acetate group instead of the ethylsulfonyl group.
Uniqueness
Tributyl((ethylsulphonyl)oxy)stannane is unique due to the presence of the ethylsulfonyl group, which imparts different reactivity and properties compared to other tributyltin compounds. This makes it particularly useful in specific synthetic applications where the ethylsulfonyl group can participate in or influence the reaction .
Eigenschaften
CAS-Nummer |
68725-15-5 |
|---|---|
Molekularformel |
C14H32O3SSn |
Molekulargewicht |
399.2 g/mol |
IUPAC-Name |
tributylstannyl ethanesulfonate |
InChI |
InChI=1S/3C4H9.C2H6O3S.Sn/c3*1-3-4-2;1-2-6(3,4)5;/h3*1,3-4H2,2H3;2H2,1H3,(H,3,4,5);/q;;;;+1/p-1 |
InChI-Schlüssel |
MNYWFHSJKOGEFX-UHFFFAOYSA-M |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)OS(=O)(=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


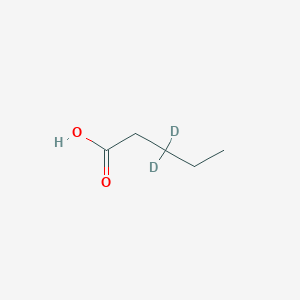
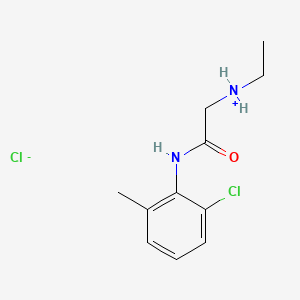
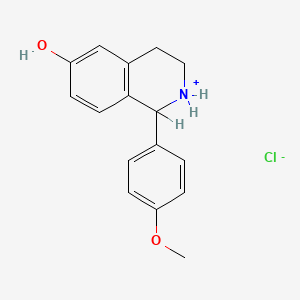
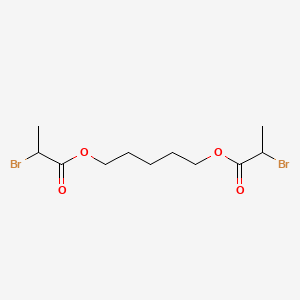
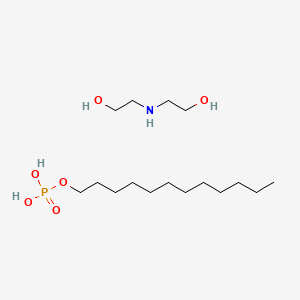
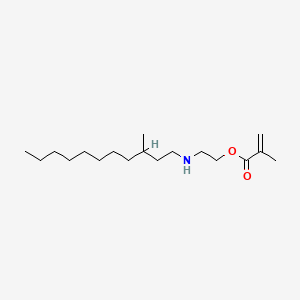
![4-Amino-1-[3,4-dihydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B13772118.png)
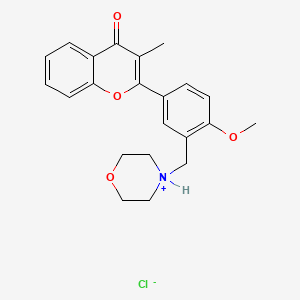
![Tos(-3)[Tos(-5)]2-deoxy-D-eryPenf(b)-thymin-1-yl](/img/structure/B13772125.png)
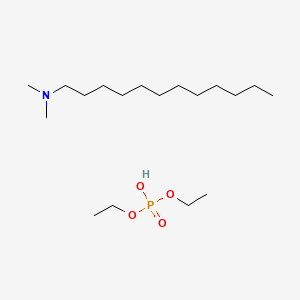
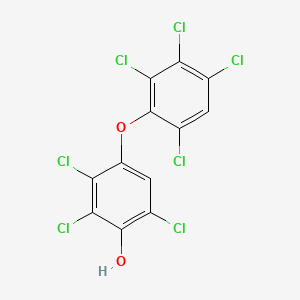
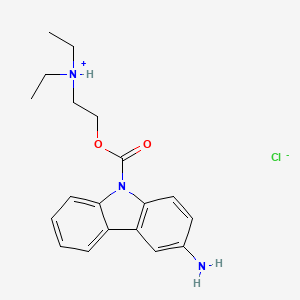
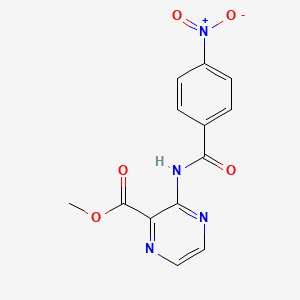
![(3R,6S,10R,13S)-3,4,5,6,10,11,12,13,16,16,17,17-dodecachlorohexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene](/img/structure/B13772161.png)
